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molecular formula C7H8O2S2 B7809239 5-(2-Carboxyethylthio)thiophene

5-(2-Carboxyethylthio)thiophene

Cat. No. B7809239
M. Wt: 188.3 g/mol
InChI Key: NBPGVXFCVFABEF-UHFFFAOYSA-N
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Patent
US05264585

Procedure details

In a 2-L three-neck round-bottom flask fitted with an overhead mechanical stirrer, thermometer, addition funnel, reflux condenser, and nitrogen bubbler vented through an acid-vapor scrubber was placed the toluene solution of 11 (130.7 g, 695 mmol). The reaction mixture was brought to an initial temperature of 20° C. and trifluoroacetic anhydride (161 g, 765 mmol) was added over 5 minutes to the stirred solution of 11. The reaction was then heated to 35°-38° C. and stirred for about 1.5 hours. The reaction was then slowly added to water (500 mL) maintaining the temperature at <25° C. A pH probe was placed in the vessel and the mixture was titrated to pH 7.0 with 50% sodium hydroxide (123 g, 1.53 mole). The layers were separated and the aqueous phase was extracted once with toluene (200 mL). The combined organic extracts were then concentrated under vacuum (43 mBar) to a volume of 200 mL and then diluted to 1.2 L with ethyl acetate for the next step (oxidation). A small sample was chromatographed to obtain the following data: Rf =0.29 (85:15 hexane:ethyl acetate). m.p. 61°-62° C. IR (CHCl3): 3120 w, 3090 w, 3010 m, 2930 w, 1660 s (C=O), 1500 m, 1390 s, 1315 w, 1280 w, 1265 m, 1190 w, 1035 w, 890 w. 1H NMR: δ7.42 (d, J=5.4, H2); 6.98 (d, J=5.4, H3); 3.33 (m, C5H2); 2.82 (m, C6H2). 13C NMR: δ188.9 (C4), 150.9, 135.0 (C3a, C7a), 126.1, 121.8 (C2, C3), 38.1 (C6), 30.0 (C5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
130.7 g
Type
reactant
Reaction Step Two
Quantity
161 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
123 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
500 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[S:13][CH2:14][CH2:15][C:16]([OH:18])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH-].[Na+]>C(Cl)(Cl)Cl.C(OCC)(=O)C.CCCCCC.O>[S:8]1[C:9]2[S:13][CH2:14][CH2:15][C:16](=[O:18])[C:10]=2[CH:11]=[CH:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
130.7 g
Type
reactant
Smiles
S1C(=CC=C1)SCCC(=O)O
Step Three
Name
Quantity
161 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)SCCC(=O)O
Step Five
Name
Quantity
123 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Nine
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-L three-neck round-bottom flask fitted with an overhead mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated to 35°-38° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at <25° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once with toluene (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were then concentrated under vacuum (43 mBar) to a volume of 200 mL
ADDITION
Type
ADDITION
Details
diluted to 1.2 L with ethyl acetate for the next step (oxidation)
CUSTOM
Type
CUSTOM
Details
A small sample was chromatographed
CUSTOM
Type
CUSTOM
Details
to obtain the following data
CUSTOM
Type
CUSTOM
Details
3120 w, 3090 w, 3010 m, 2930 w, 1660 s (C=O), 1500 m, 1390 s, 1315 w, 1280 w, 1265 m, 1190 w, 1035 w, 890 w
Duration
1390 s

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
S1C=CC2=C1SCCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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